molecular formula C13H17NO2 B7509934 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone

1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone

Cat. No. B7509934
M. Wt: 219.28 g/mol
InChI Key: JWIVCUISHCNLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADE belongs to the class of ketone compounds and is synthesized through a specific method that involves several steps.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material sciences. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has shown promising results in inhibiting cancer cell growth and inducing apoptosis in vitro. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has been used as a lead compound in the development of novel drugs targeting specific enzymes and receptors. In material sciences, 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has been studied for its potential use in the synthesis of new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has also been shown to bind to specific receptors in the brain, leading to the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone can induce apoptosis in cancer cells, inhibit the activity of specific enzymes involved in inflammation, and modulate neurotransmitter release in the brain. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone in scientific research is its potential for the development of novel drugs and materials. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has shown promising results in various preclinical studies, making it a valuable compound for further investigation. However, there are also some limitations to using 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone in lab experiments. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is a relatively new compound, and its safety and toxicity profile are not fully understood. Further studies are needed to determine the optimal dosage and administration route for 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone.

Future Directions

There are several future directions related to 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone that warrant further investigation. One area of interest is the development of 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the use of 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone in the synthesis of new materials and polymers with unique properties. Further studies are needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone and its potential applications in various fields.
Conclusion:
In conclusion, 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is synthesized through a specific method and has been extensively studied for its potential use in medicinal chemistry, drug discovery, and material sciences. 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has shown promising results in various preclinical studies, making it a valuable compound for further investigation. However, further studies are needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone and its potential applications in various fields.

Synthesis Methods

1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with 2-chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetophenone. This intermediate compound is then reacted with azetidine to form 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone. The synthesis method of 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is crucial in ensuring the purity and quality of the compound for scientific research applications.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-4-5-12(8-11(10)2)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIVCUISHCNLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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